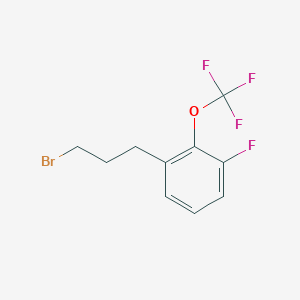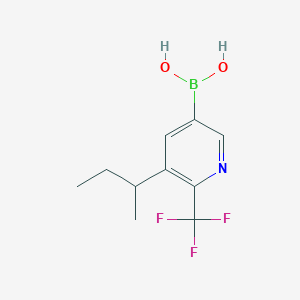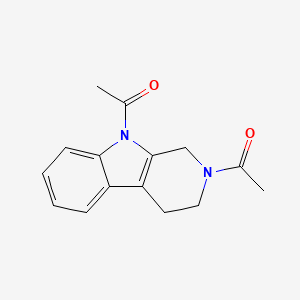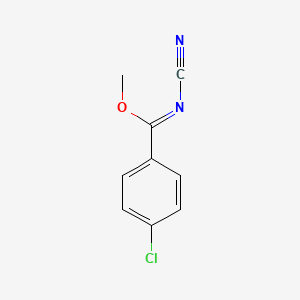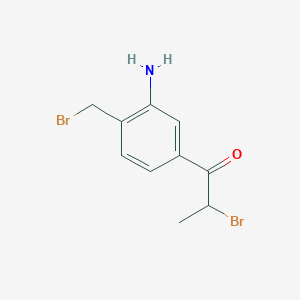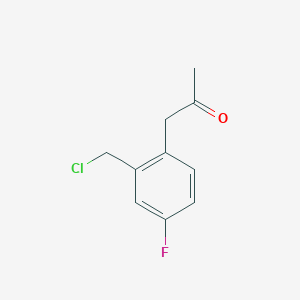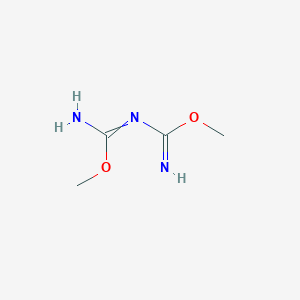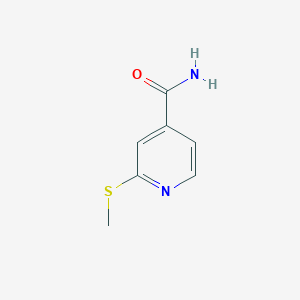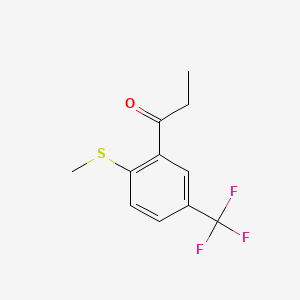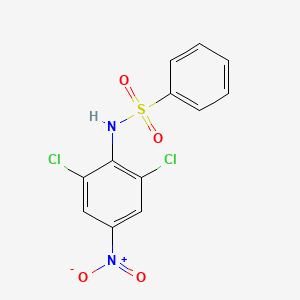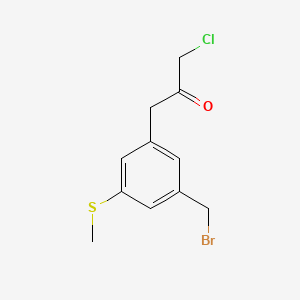
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(bromomethyl)phenyl derivatives and chloropropanone.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by nucleophiles like amines or thiols, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence biochemical pathways by modifying the function of key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one can be compared with similar compounds:
Similar Compounds: Compounds like 3-(bromomethyl)phenyl derivatives and chloropropanone analogs share structural similarities.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Eigenschaften
Molekularformel |
C11H12BrClOS |
|---|---|
Molekulargewicht |
307.63 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-4-8(3-10(14)7-13)2-9(5-11)6-12/h2,4-5H,3,6-7H2,1H3 |
InChI-Schlüssel |
SZGGWOUPEJNAFO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)CBr)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


